
PJ34
概要
説明
PJ34は、DNA修復および細胞増殖に関与する酵素であるポリ(ADP-リボース)ポリメラーゼ(PARP)に対して強力な阻害効果を示すことが知られているフェナントリジノン誘導体です 。 この化合物は、顕著な抗腫瘍活性とさまざまな癌細胞株におけるアポトーシス誘導能により、注目を集めています .
2. 製法
合成経路と反応条件: this compoundは、2-クロロ-N-(6-オキソ-5,6-ジヒドロフェナントリジン-2-イル)アセトアミドとジメチルアミンを反応させる多段階プロセスによって合成できます 。 反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で高温で行い、完全な転換を確保します .
工業生産方法: 工業的な設定では、this compoundは同様の合成経路を使用して、より大規模に生産されます。 このプロセスには、収量と純度を最大化するために、反応条件を慎重に制御することが含まれます。 その後、結晶化またはクロマトグラフィー技術によって化合物を精製します .
準備方法
Synthetic Routes and Reaction Conditions: PJ34 can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide with dimethylamine . The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
反応の種類: PJ34は、その構造中に反応性官能基が存在するため、主に置換反応を起こします 。 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、ジメチルアミンとDMSOなどの有機溶媒が含まれます.
酸化反応: 過酸化水素などの酸化剤を使用できます.
還元反応: 水素化ホウ素ナトリウムなどの還元剤を使用できます.
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換フェナントリジノン誘導体が含まれ、これらは異なる生物活性を示す可能性があります .
4. 科学研究における用途
科学的研究の応用
Cancer Therapy
Mechanism of Action
PJ34's primary mechanism involves the inhibition of PARP enzymes, which play critical roles in DNA repair mechanisms. By inhibiting these enzymes, this compound induces cell death in cancer cells, particularly those resistant to conventional therapies.
Case Studies and Findings
- Breast Cancer : Research indicates that this compound effectively eradicates MCF-7 breast cancer cells resistant to doxorubicin when used at concentrations above 10 μM, achieving complete cell death within 48 hours . Additionally, it has shown efficacy against various triple-negative breast cancer cell lines .
- Pancreatic Cancer : In studies involving xenografts of human pancreatic ductal adenocarcinoma (PANC1) in immunocompromised mice, this compound treatment resulted in an 80-90% reduction in tumor size after 30 days post-treatment. Remarkably, one tumor completely disappeared .
- Liver and Lung Cancers : this compound has also demonstrated cytotoxic effects on liver cancer cell lines (HepG2 and SMMC7721) and multiple myeloma cells (RPMI8226), indicating its broad-spectrum anti-cancer properties .
Cancer Type | Cell Line/Model | Concentration (μM) | Effect Observed |
---|---|---|---|
Breast Cancer | MCF-7 | 10-20 | Complete eradication within 48 hours |
Pancreatic Cancer | PANC1 (xenograft) | 60 mg/kg IV daily | 80-90% reduction in tumor size |
Liver Cancer | HepG2 | 20-30 | Growth arrest observed |
Lung Cancer | A549 | 30 | Eradication of metastatic cell lines |
Neuroprotection
This compound has been investigated for its neuroprotective effects, particularly in conditions that induce cellular stress such as ischemia. Its ability to inhibit PARP activity helps to protect neurons from apoptosis under pathological conditions .
Research Findings
Studies have shown that this compound can prevent cell death in neuronal cultures exposed to oxidative stress or ischemic conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
Regenerative Medicine
Recent studies have explored the use of this compound in regenerative therapies, particularly concerning retinal degenerative diseases. A notable application involves the combination of this compound with retinal pigment epithelium cells for treating retinosis.
Case Study
A study developed a cell suspension containing this compound and retinal pigment epithelium cells (ARPE19). This combination was tested for its therapeutic effect on degenerative retinal diseases. The findings suggested that this compound could enhance the survival and functionality of transplanted retinal cells, offering a promising avenue for treatment strategies .
作用機序
PJ34は、主にポリ(ADP-リボース)ポリメラーゼ(PARP)酵素、特にPARP1とPARP2を阻害することによって効果を発揮します 。 これらの酵素を阻害することにより、this compoundはDNA一本鎖切断の修復を防ぎ、DNA損傷の蓄積とそれに続く癌細胞のアポトーシスにつながります 。 さらに、this compoundは紡錘体の組織を阻害することが示されており、癌細胞に対する細胞毒性効果にさらに寄与しています .
6. 類似の化合物との比較
This compoundは、PARP1とPARP2に対する高い効力と選択性により、PARP阻害剤の中でユニークです 。 類似の化合物には以下が含まれます。
類似化合物との比較
生物活性
PJ34, a modified phenanthridine derivative, is recognized primarily as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), with significant implications for cancer treatment and neuroprotection. Its biological activity encompasses various mechanisms that contribute to its efficacy in eradicating human cancer cells and protecting against cellular damage.
PARP Inhibition
this compound exerts its primary biological activity through the inhibition of PARP1, an enzyme involved in DNA repair processes. By inhibiting PARP1, this compound disrupts the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that rely heavily on PARP for survival. The effective concentration (EC50) for this compound is approximately 20 nM, making it significantly more potent than other PARP inhibitors like 3-Aminobenzamide .
Cell Cycle Arrest
Research indicates that this compound induces cell cycle arrest in cancer cells within 3-6 hours of treatment. This arrest is particularly pronounced in mitosis, leading to an eventual increase in apoptotic cell death. Flow cytometry studies have demonstrated that while healthy cells can overcome this arrest, various cancer cell lines do not .
Efficacy Against Cancer
In Vitro Studies
Numerous studies have highlighted the efficacy of this compound against a range of human cancer cell lines. For instance:
- Breast Cancer: this compound has been shown to eradicate MCF-7 breast cancer cells resistant to doxorubicin at concentrations above 10 μM within 48 hours .
- Lung Cancer: In metastatic lung cancer models (A549, H460), treatment with 30 μM this compound resulted in significant cell death after 72 hours .
- Pancreatic and Ovarian Cancer: Similar effects were observed in pancreatic and ovarian cancer cell lines, reinforcing this compound's broad-spectrum anti-cancer activity .
Xenograft Models
In vivo studies using xenograft models have further validated the anti-cancer properties of this compound. For example, mice injected with MDA-MB-231 triple-negative breast cancer cells showed tumor growth suppression when treated with this compound at doses of 60 mg/kg over a period of 14 days . Notably, these treatments did not adversely affect the overall health or weight gain of the mice.
Comparative Efficacy
Cancer Type | Cell Line | Concentration (μM) | Effect Observed |
---|---|---|---|
Breast Cancer | MCF-7 | 10-20 | Complete eradication within 48 hours |
Lung Cancer | A549, H460 | 30 | Significant cell death after 72 hours |
Pancreatic Cancer | PANC1 | Variable | Cell cycle arrest and apoptosis |
Ovarian Cancer | C13 | Variable | Potent anti-proliferative effects |
Multiple Myeloma | RPMI8226 | Variable | Induction of apoptosis |
Neuroprotective Effects
Beyond its anti-cancer properties, this compound has demonstrated neuroprotective effects. It has been shown to protect primary neuronal cells from oxygen-glucose deprivation and reduce infarct size in models of focal cerebral ischemia. This suggests potential therapeutic applications in neurodegenerative diseases and acute brain injuries .
Case Studies
- Breast Cancer Xenograft Study: In a study involving mice with implanted MDA-MB-231 tumors, this compound treatment led to tumor-free outcomes in three out of five subjects over four months post-treatment, showcasing its potential as a preventative agent against tumor development .
- Neuroprotection Study: A study indicated that treatment with this compound improved cognitive functions in aged mice, correlating with enhanced hippocampal activity and suggesting its role in cognitive preservation during aging .
特性
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZZVDLGDDTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339305 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-19-1 | |
Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PJ-34 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。